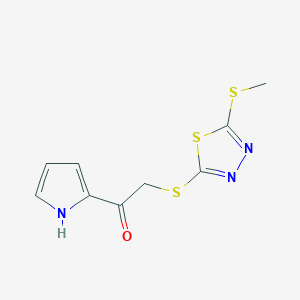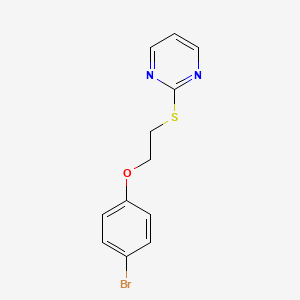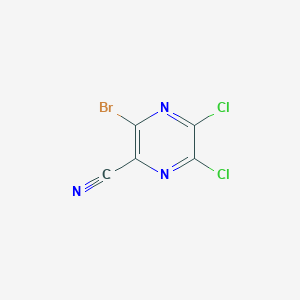
5-Bromo-N-(2-fluorobenzyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2-fluorobenzyl)nicotinamide is an organic compound with the molecular formula C13H10BrFN2O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a fluorobenzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-fluorobenzyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Nicotinamide is reacted with 2-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(2-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2-fluorobenzyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural similarity to nicotinamide makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(2-fluorobenzyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-(4-fluorobenzyl)nicotinamide: Similar structure but with the fluorobenzyl group at the 4-position.
5-Bromo-N-(2-chlorobenzyl)nicotinamide: Contains a chlorine atom instead of fluorine.
5-Bromo-N-(2-methylbenzyl)nicotinamide: Features a methyl group instead of fluorine.
Uniqueness
5-Bromo-N-(2-fluorobenzyl)nicotinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H10BrFN2O |
|---|---|
Molekulargewicht |
309.13 g/mol |
IUPAC-Name |
5-bromo-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-5-10(6-16-8-11)13(18)17-7-9-3-1-2-4-12(9)15/h1-6,8H,7H2,(H,17,18) |
InChI-Schlüssel |
LOMHEFFKPOMXHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)







![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)



